2-Amino-2-(4-bromophenyl)acetamide hydrochloride

Description

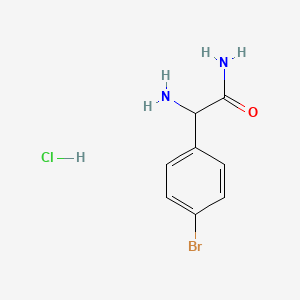

2-Amino-2-(4-bromophenyl)acetamide hydrochloride (molecular formula: C₈H₁₀BrClN₂O, molecular weight: 265.54 g/mol) is a halogenated acetamide derivative characterized by a 4-bromophenyl group attached to an aminoacetamide backbone . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amides, such as benzylpenicillin lateral chain analogs and FPR (formyl peptide receptor) ligands .

The synthesis of related bromophenyl acetamides typically involves coupling reactions between arylacetic acids and amines, often mediated by carbodiimide reagents like EDC·HCl, as seen in the preparation of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide . Crystallographic studies of analogs reveal intramolecular hydrogen bonding and intermolecular interactions influencing molecular conformation .

Properties

Molecular Formula |

C8H10BrClN2O |

|---|---|

Molecular Weight |

265.53 g/mol |

IUPAC Name |

2-amino-2-(4-bromophenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H |

InChI Key |

WOQOWRDGARXBGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Overview

This method involves the synthesis of a chloracetamide derivative, which is subsequently converted into the hydrochloride salt of the target compound. The process utilizes a key intermediate, N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide, as a precursor.

Procedure

- Starting Material: 2-Amino-1-(4-bromophenyl)ethanol

- Reagents:

- Chloroacetyl chloride (1.7 g, 15 mmol)

- Sodium hydroxide (NaOH, 0.48 g, 12 mmol)

- Solvents: Dichloromethane (CH₂Cl₂, 40 mL) and Water (40 mL)

- Reaction Conditions:

- Initial cooling to 0°C during addition

- Stirring at room temperature for 6 hours

- Process:

- Dissolve 2-amino-1-(4-bromophenyl)ethanol in CH₂Cl₂ and water.

- Add NaOH and chloroacetyl chloride dropwise at 0°C.

- Allow the mixture to warm to room temperature and stir.

- Separate layers, wash organic phase with HCl and saturated NaHCO₃.

- Dry over sodium sulfate and concentrate.

- Yield: 76% (2.0 g of product)

- Product: N-(2-(4-bromophenyl)-2-hydroxyethyl)-2-chloroacetamide

Conversion to Hydrochloride Salt

- The free base is typically converted to its hydrochloride salt by treatment with hydrochloric acid, often via direct acidification or by recrystallization from suitable solvents.

Direct Synthesis from 2-Amino-1-(4-bromophenyl)ethanol (Method 2)

Overview

An alternative route involves the direct formation of the aminoacetamide hydrochloride via reaction of the amino alcohol with acylating agents, followed by salt formation.

Procedure

- Starting Material: 2-Amino-1-(4-bromophenyl)ethanol

- Reagents:

- Chloroacetyl chloride or other acyl chlorides

- Acidic or basic conditions to facilitate amidation

- Reaction Conditions:

- Reflux in suitable solvents such as ethanol or acetonitrile

- Use of bases like triethylamine or NaOH to neutralize HCl formed

- Process:

- React amino alcohol with acyl chloride under reflux.

- Adjust pH to facilitate amidation.

- Isolate the aminoacetamide derivative.

- Convert to hydrochloride salt via treatment with HCl or by recrystallization from HCl-containing solvents.

Advantages

- Simplifies the process by avoiding multi-step intermediate isolations.

- Suitable for large-scale synthesis.

Synthesis via Aromatic Substituted Intermediates (Method 3)

Overview

This approach involves constructing the aromatic aminoacetamide core through multi-step reactions starting from substituted aromatic compounds, such as bromobenzene derivatives, via heterocyclic intermediates.

Procedure

- Key Steps:

- Synthesis of 4-bromophenyl derivatives via bromination

- Formation of heterocyclic intermediates (e.g., quinoline derivatives)

- Functionalization to introduce amino and acetamide groups

- Reaction Conditions:

- Reflux in ethanol or acetic acid

- Use of catalysts like iodine or sulfuric acid

- Purification via chromatography or recrystallization

Notes

- This method is more complex but allows for structural modifications and derivatization.

- Suitable for generating analogs and derivatives for biological testing.

Hydrochloride Salt Formation

General Process

- The free aminoacetamide is dissolved in a suitable solvent (e.g., ethanol or methanol).

- Hydrochloric acid (gas or aqueous solution) is added dropwise.

- The mixture is stirred at room temperature or slightly cooled.

- The precipitated hydrochloride salt is filtered, washed, and dried.

Notes

- Ensuring complete conversion requires stoichiometric amounts of HCl.

- Recrystallization from ethanol or water improves purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 2-Amino-1-(4-bromophenyl)ethanol | Chloroacetyl chloride, NaOH | 0°C to room temp, 6h | High yield, well-documented | Multi-step, requires purification |

| 2 | 2-Amino-1-(4-bromophenyl)ethanol | Acyl chlorides, bases | Reflux, neutralization | Simplified, scalable | Potential over-acylation |

| 3 | Bromobenzene derivatives | Heterocyclic reagents, catalysts | Reflux, chromatography | Structural diversity | Complex, multi-step |

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromophenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-bromoaniline and glycine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include various substituted phenylacetamides.

Oxidation and Reduction Reactions: Products include nitroso, nitro, or amino derivatives.

Hydrolysis: Products include 4-bromoaniline and glycine derivatives.

Scientific Research Applications

2-Amino-2-(4-bromophenyl)acetamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs.

- Conformational Flexibility : Dihedral angles between aryl and heteroaryl groups (e.g., 54.6° in pyrazine derivatives) influence molecular packing and interaction with biological targets .

Functional Group Modifications

Replacing the acetamide group with esters or nitriles significantly alters reactivity and applications:

Key Observations :

- Ester vs. Amide: The methyl ester derivative (e.g., (S)-methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride) is more hydrolytically labile than the acetamide, making it suitable as a synthetic intermediate .

- Nitrile Functionalization: The nitrile group in 2-amino-2-(4-bromophenyl)acetonitrile hydrochloride enables diverse transformations, such as cyclization to form imidazoles or triazines .

Biological Activity

2-Amino-2-(4-bromophenyl)acetamide hydrochloride, with the molecular formula C8H9BrN2O·HCl, is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features. This compound is characterized by an amino group and a 4-bromophenyl moiety, which facilitate interactions with various biological targets, particularly enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to target proteins.

- Hydrophobic Interactions : The bromophenyl moiety contributes to hydrophobic interactions, which can stabilize the binding of the compound to its targets.

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

Antimicrobial Activity

Research has demonstrated promising antimicrobial properties for derivatives related to this compound. For instance, compounds derived from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study utilizing a turbidimetric method revealed significant antimicrobial activity against various pathogens, highlighting the potential of this compound in developing new antibacterial agents .

Anticancer Properties

The anticancer potential of this compound has been investigated through in vitro assays. Notably, derivatives exhibiting structural similarity have been tested against human breast adenocarcinoma cell lines (MCF7). Results indicated that certain compounds displayed significant cytotoxicity, suggesting that modifications in the structure could enhance anticancer activity .

Structure-Activity Relationship (SAR)

A detailed examination of structure-activity relationships (SAR) has been conducted to understand how variations in the chemical structure influence biological activity. For example:

- Compounds with a 4-bromophenyl substitution exhibited enhanced anticancer activity compared to their unsubstituted counterparts.

- The presence of an amino group was critical for maintaining high levels of biological activity across various tested compounds .

Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C8H9BrN2O·HCl | Antimicrobial, Anticancer |

| 2-Amino-2-(3-bromophenyl)acetamide hydrochloride | C8H9BrN2O·HCl | Moderate Antimicrobial |

| Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | C9H11BrClNO2 | Low Anticancer Activity |

| 4-Bromophenylglycine | C8H10BrN | Limited Biological Activity |

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives against common pathogens using a standardized assay. The results indicated that compounds similar to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Testing : In vitro testing on MCF7 cells revealed that specific derivatives showed IC50 values indicating potent anticancer properties. Molecular docking studies further elucidated the binding interactions at the receptor level, providing insights into the mechanisms underlying their efficacy .

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm amine proton integration (δ 6.5–7.5 ppm for aromatic H) and acetamide carbonyl (δ ~170 ppm).

- IR spectroscopy : Detect N–H stretching (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ for C₈H₈BrN₂O⁺, m/z calc. 242.98) .

How can contradictory data between X-ray crystallography and spectroscopy be reconciled?

Q. Advanced

- Case study : If X-ray indicates planar amide groups but NMR suggests rotational flexibility, perform variable-temperature NMR to assess conformational dynamics.

- DFT calculations : Compare computed (e.g., Gaussian) and experimental IR/NMR spectra to identify discrepancies in proton environments .

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twinning, which may distort bond lengths .

What protocols mitigate hygroscopicity or sensitivity during handling?

Q. Basic

- Storage : Anhydrous conditions (desiccator with P₂O₅) at 253–258 K.

- Handling : Use gloveboxes (<1 ppm O₂/H₂O) for weighing.

- Solvent selection : Avoid protic solvents (e.g., H₂O, MeOH) in reactions; use DCM or THF .

How can hydrogen-bonding patterns predict physicochemical properties?

Advanced

Systematic analysis of intermolecular interactions (e.g., S(6) motifs via intramolecular C–H···O bonds) correlates with:

- Solubility : Strong N–H···N chains (as in ) reduce aqueous solubility.

- Thermal stability : Melting points (433–435 K) align with dense packing from C–H···O interactions .

What methods ensure enantiomeric purity in chiral derivatives?

Q. Basic

- Chiral HPLC : Use columns like Chiralpak IA with hexane/IPA eluents.

- Reference standards : Compare retention times with certified materials (e.g., LGC Standards’ (2R)-2-amino-2-(4-hydroxyphenyl)acetamide) .

How do computational models complement experimental conformational analysis?

Q. Advanced

- Molecular dynamics (MD) : Simulate rotational barriers of the 4-bromophenyl group (e.g., dihedral angles ~54.6° in vs. MD-predicted 50–60°).

- Docking studies : Predict binding affinities if the compound targets PARP (as in ’s acetamide inhibitors) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.